(15S)-Latanoprost Acid
Overview
Description
(15S)-Latanoprost Acid is a biologically active metabolite of Latanoprost, a prostaglandin F2α analog. It is primarily known for its role in ophthalmology, particularly in the treatment of glaucoma and ocular hypertension. The compound works by increasing the outflow of aqueous humor, thereby reducing intraocular pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (15S)-Latanoprost Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a prostaglandin intermediate.
Functional Group Modification: The intermediate undergoes functional group modifications, including esterification and reduction reactions.
Stereoselective Reduction: A key step involves the stereoselective reduction of a ketone group to form the (15S)-hydroxy group.
Final Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: (15S)-Latanoprost Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(15S)-Latanoprost Acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their derivatives.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: In ophthalmology, it is used to understand the mechanisms of intraocular pressure reduction and to develop new treatments for glaucoma.
Industry: The compound is used in the formulation of pharmaceutical products aimed at treating ocular conditions.
Mechanism of Action
The mechanism of action of (15S)-Latanoprost Acid involves its interaction with prostaglandin F receptors in the eye. This interaction leads to increased outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The molecular targets include the prostaglandin F receptor and associated signaling pathways that regulate aqueous humor dynamics.
Comparison with Similar Compounds
Latanoprost: The parent compound from which (15S)-Latanoprost Acid is derived.
Travoprost: Another prostaglandin analog used in the treatment of glaucoma.
Bimatoprost: A synthetic prostamide analog with similar applications in ophthalmology.
Uniqueness: this compound is unique due to its specific stereochemistry, which is crucial for its biological activity. The (15S) configuration is essential for its interaction with prostaglandin F receptors, distinguishing it from other prostaglandin analogs that may have different stereochemical configurations.
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19-,20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-PUJPTKFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@@H](CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471556 | |
Record name | 15-epi-Latanoprost Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41639-84-3 | |
Record name | 5-Heptenoic acid, 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-, [1R-[1α(Z),2β(S*),3α,5α]]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41639-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-epi-Latanoprost Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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